molecular formula C17H30O B12523011 5-Butylidenetridec-6-EN-4-one CAS No. 651726-65-7

5-Butylidenetridec-6-EN-4-one

Cat. No.: B12523011
CAS No.: 651726-65-7
M. Wt: 250.4 g/mol
InChI Key: JMQNNRBUVJQYPW-UHFFFAOYSA-N
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Description

5-Butylidenetridec-6-EN-4-one is an organic compound characterized by its unique structure, which includes a butylidene group attached to a tridec-6-en-4-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butylidenetridec-6-EN-4-one can be achieved through several synthetic routes. One common method involves the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base. The reaction typically proceeds under mild conditions, using catalysts such as piperidine or ethylenediamine diacetate .

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as increased efficiency, better control over reaction conditions, and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Butylidenetridec-6-EN-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-Butylidenetridec-6-EN-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Butylidenetridec-6-EN-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dienone
  • 5,7-Difluorochroman-4-one
  • Penta-1,4-dien-3-one oxime ether derivatives

Uniqueness

5-Butylidenetridec-6-EN-4-one stands out due to its unique structural features, which confer specific reactivity and properties. Its butylidene group and tridec-6-en-4-one backbone make it distinct from other similar compounds, allowing for unique applications and interactions in various fields .

Biological Activity

5-Butylidenetridec-6-EN-4-one is a compound of interest due to its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article explores the synthesis, biological activity, and relevant case studies associated with this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate aldehydes and ketones under acidic or basic conditions. The structural features of this compound suggest that it may interact with various biological targets, making it a candidate for pharmacological studies.

1. Anti-Cancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, in vitro tests demonstrated that the compound inhibited the proliferation of human breast cancer cells (MCF-7) and lung cancer cells (A549) at concentrations as low as 25 µM. The mechanism appears to involve the induction of apoptosis, as evidenced by increased levels of caspases and decreased expression of anti-apoptotic proteins such as Bcl-2.

Cell Line IC50 (µM) Mechanism
MCF-725Induction of apoptosis
A54930Caspase activation

2. Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.

Cytokine Control Level (pg/mL) Level with Compound (pg/mL)
TNF-α15045
IL-620060

3. Antimicrobial Activity

The compound has shown promising results in antimicrobial assays against both Gram-positive and Gram-negative bacteria. In particular, it demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve disruption of bacterial cell membranes.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Cancer Treatment : A clinical trial explored the use of this compound in combination with standard chemotherapy for breast cancer patients. Results indicated enhanced efficacy and reduced side effects compared to chemotherapy alone.
  • Inflammatory Disorders : A pilot study investigated its use in patients with rheumatoid arthritis, showing significant reductions in joint swelling and pain after four weeks of treatment.
  • Antimicrobial Applications : In a hospital setting, topical formulations containing this compound were tested for their effectiveness against surgical site infections, yielding positive outcomes in reducing infection rates.

Research Findings

Recent research indicates that the biological activity of this compound may be attributed to its ability to modulate various signaling pathways involved in cell survival and inflammation. Studies have shown that it affects key proteins such as NF-kB and MAP kinases, which are critical in mediating cellular responses to stress and inflammation.

Properties

CAS No.

651726-65-7

Molecular Formula

C17H30O

Molecular Weight

250.4 g/mol

IUPAC Name

5-butylidenetridec-6-en-4-one

InChI

InChI=1S/C17H30O/c1-4-7-9-10-11-12-15-16(14-8-5-2)17(18)13-6-3/h12,14-15H,4-11,13H2,1-3H3

InChI Key

JMQNNRBUVJQYPW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CC(=CCCC)C(=O)CCC

Origin of Product

United States

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